molecular formula C24H39NO4 B1668602 Cassaine CAS No. 468-76-8

Cassaine

Cat. No. B1668602
CAS RN: 468-76-8
M. Wt: 405.6 g/mol
InChI Key: GMHWATCMBXIANN-IOJUAHGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cassaine is a tricyclic diterpenoid isolated from several plant species of the genus Erythrophleum. It has a role as a plant metabolite, a cardiotonic drug, a local anaesthetic, an antihypertensive agent, a poison and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a tricyclic diterpenoid, a tertiary amino compound, an enoate ester and an organic hydroxy compound. It derives from a hydride of a podocarpane.

Scientific Research Applications

Inhibition of Na+ +K+ -ATPase and Cardiotonic Actions

Cassaine, an erythrophleum alkaloid, has been shown to inhibit Na+ +K+ -ATPase in rat brain, which is an important enzyme in regulating cardiac function. This inhibition is suggested to contribute to cassaine's cardiotonic actions, similar to those observed with cardiac glycosides, though it differs structurally from these glycosides. The interaction of cassaine with Na+ +K+ -ATPase suggests its potential use in modulating cardiac functions (Tobin et al., 1975).

Cytotoxic Activities Against Cancer Cells

Studies have identified several cassaine diterpenoid amides in Erythrophleum fordii that exhibit selective cytotoxic activities against various human cancer cell lines. This suggests the potential application of cassaine derivatives in cancer research and therapy (Qu et al., 2006).

Radical Scavenging Activity

Cassaine diterpenoid amides and amines have been identified to have strong radical scavenging capacities, indicating their potential as antioxidants. Their antioxidant potential was evaluated using density functional theory, which provides insights into their chemical reactivity and potential therapeutic applications (Ngo et al., 2019).

Apoptosis Induction in Cancer Cells

Certain cassaine diterpenoid amides from Erythrophleum fordii have been shown to induce apoptosis in human leukemia cells. This was achieved through the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), suggesting their potential application in cancer treatment (Nguyen et al., 2020).

properties

CAS RN

468-76-8

Product Name

Cassaine

Molecular Formula

C24H39NO4

Molecular Weight

405.6 g/mol

IUPAC Name

2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene]acetate

InChI

InChI=1S/C24H39NO4/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3/b16-13+/t15-,17-,19-,20-,22-,24+/m0/s1

InChI Key

GMHWATCMBXIANN-IOJUAHGHSA-N

Isomeric SMILES

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CC[C@@H](C([C@@H]3CC2=O)(C)C)O)C

SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C

Canonical SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C

Appearance

Solid powder

Color/Form

GLOSSY FLAKES FROM ETHER

melting_point

142.5 °C

Other CAS RN

468-76-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

33445-03-3 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

SOL IN METHANE, ETHANOL, ACETONE, ACETIC ACID, CHLOROFORM, ETHER, BENZENE

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

cassaine
cassaine hydrochloride
cassaine sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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